2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-16-6-3-2-5-15(16)13-18(21)20-19(17-7-4-12-24-17)14-8-10-23-11-9-14/h2-7,12,14,19H,8-11,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQKWRHUUZLRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC(C2CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines to form urea linkages, which are then further modified . The stability of these linkages under various conditions makes them suitable for subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.
Industry: It might be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the oxan-4-yl and thiophen-2-yl groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide
- Structure : Simplifies the target compound by replacing the oxan-thiophene-methyl group with a single thiophene and substituting the 2-methoxyphenyl with a 4-bromophenyl group .
- Pharmacology : Exhibits antimycobacterial activity, likely due to the thiophene’s electron-rich system enhancing interactions with microbial targets .
- Bromine substituent increases molecular weight and lipophilicity compared to methoxy.
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide
- Synthesis: Prepared via a two-step process involving thiophene acetic acid activation and coupling with 2-aminothiophene-3-carbonitrile .
- Absence of methoxyphenyl and oxan reduces structural diversity compared to the target compound.
25I-NBOMe (2-(4-Iodo-2,5-Dimethoxyphenyl)-N-[(2-Methoxyphenyl)Methyl]Ethanamine)
- Structure : Shares the 2-methoxyphenyl group but replaces the acetamide with a phenethylamine backbone .
- Pharmacology : Potent psychedelic activity via 5-HT2A receptor agonism, attributed to the 2,5-dimethoxy and iodophenyl motifs .
- Key Differences :
- Ethylamine linker instead of acetamide alters metabolic pathways and receptor interactions.
- Lack of thiophene and oxan reduces heterocyclic complexity.
Structural and Functional Analysis Table
Biological Activity
2-(2-Methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a methoxyphenyl group, an oxane ring, and thiophene moieties, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins:
- Cytochrome P450 Enzymes : The compound exhibits significant interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism. It has been shown to act as a competitive inhibitor, altering the conformation of these enzymes and reducing their catalytic efficiency.
- Antioxidant Activity : The thiophene rings enhance the compound's ability to interact with proteins involved in oxidative stress responses, suggesting a potential role in enhancing antioxidant properties.
- Gene Expression Modulation : Through interactions with transcription factors, the compound may influence gene expression related to metabolic pathways and stress responses.
Biological Activity Data
| Biological Target | Effect | Reference |
|---|---|---|
| Cytochrome P450 Enzymes | Competitive inhibition | |
| Antioxidant Proteins | Enhanced activity | |
| Transcription Factors | Modulation of gene expression |
Study 1: Enzyme Interaction
A study investigated the binding affinity of this compound to various cytochrome P450 isoforms. The results indicated a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential as a modulator of drug metabolism.
Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound significantly increased the activity of superoxide dismutase (SOD) and catalase, two key antioxidant enzymes. This suggests that it may have therapeutic potential in conditions characterized by oxidative stress.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from 2-methoxyphenyl isocyanate. The process includes forming urea linkages followed by modifications to introduce the oxane and thiophene components. Industrial production may utilize continuous flow reactors for optimized yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
